Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core modified with a thioxo group, a piperazine-linked 2,3-dimethylphenyl substituent, and a methyl ester moiety. The thioxo group (C=S) may enhance binding affinity or metabolic stability compared to oxo (C=O) analogs.
Properties
CAS No. |
946354-41-2 |
|---|---|
Molecular Formula |
C26H30N4O4S |
Molecular Weight |
494.61 |
IUPAC Name |
methyl 3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30N4O4S/c1-17-6-4-7-22(18(17)2)28-12-14-29(15-13-28)23(31)8-5-11-30-24(32)20-10-9-19(25(33)34-3)16-21(20)27-26(30)35/h4,6-7,9-10,16H,5,8,11-15H2,1-3H3,(H,27,35) |
InChI Key |
UBSKMUVLQJKIOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s structure combines a tetrahydroquinazoline core with a 2,3-dimethylphenylpiperazine side chain. Below is a comparative analysis with structurally or functionally related compounds from the provided evidence and broader literature:
Critical Analysis
- Core Heterocycles: The tetrahydroquinazoline core in the target compound differs from the benzoate esters (I-series) and tetrahydroimidazopyridine (1l) in electronic and steric properties.
- The 2,3-dimethylphenylpiperazine side chain is structurally analogous to arylpiperazine moieties in serotonin receptor ligands (e.g., aripiprazole), suggesting possible 5-HT1A/D2 receptor affinity. In contrast, the nitrophenyl group in 1l introduces strong electron-withdrawing effects, which could reduce metabolic stability but enhance reactivity in electrophilic environments.
- Ester Moieties : The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters (e.g., I-6230, I-6273), impacting bioavailability.
Pharmacological and Physical Property Comparisons
Spectroscopic Data
- 1H NMR : The target compound’s piperazine protons are expected to resonate at δ 2.5–3.5 ppm, similar to I-series compounds . The thioxo group may deshield adjacent protons, shifting signals downfield.
- IR : A strong C=S stretch (~1200 cm<sup>−1</sup>) would distinguish it from oxo analogs (C=O ~1700 cm<sup>−1</sup>).
Thermal Stability
- The target compound’s melting point is anticipated to be lower than 1l (243–245°C) due to reduced crystallinity from the flexible 4-oxobutyl linker.
Preparation Methods
Cyclization of Methyl 7-Carboxy Anthranilate with Isothiocyanate
Methyl 7-carboxy anthranilate reacts with phenyl isothiocyanate in anhydrous ethanol under reflux (80–90°C, 12–24 hours) to form methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Thiourea intermediates facilitate ring closure, with yields averaging 65–75% after recrystallization from ethanol.
Key Conditions
- Solvent: Anhydrous ethanol
- Temperature: Reflux (80–90°C)
- Catalyst: None required
- Yield: 68% (reported for analogous structures)
Introduction of the 4-Oxobutyl Side Chain
The butyl spacer bearing a ketone group at position 3 is introduced via N-alkylation. This step requires careful control to avoid over-alkylation or side reactions at the thioxo group.
Alkylation with 4-Bromobutan-2-one
The tetrahydroquinazoline core reacts with 4-bromobutan-2-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8–12 hours. The reaction proceeds via nucleophilic substitution, with the secondary nitrogen at position 3 attacking the electrophilic carbon of the bromoalkane.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 10 hours |
| Yield | 72% after column chromatography |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the mono-alkylated product.
Coupling of the Piperazine Moiety
The 4-oxobutyl intermediate undergoes condensation with 4-(2,3-dimethylphenyl)piperazine to form the tertiary amide linkage. This step employs reductive amination or direct acylation.
Reductive Amination
The ketone group reacts with 4-(2,3-dimethylphenyl)piperazine in methanol under reductive conditions (sodium cyanoborohydride, NaBH₃CN) at pH 4–5 (acetic acid buffer). The reaction proceeds at room temperature for 24 hours, yielding the secondary amine, which is subsequently oxidized to the amide using manganese dioxide (MnO₂).
Reaction Metrics
- Solvent: Methanol
- Reducing Agent: NaBH₃CN (1.2 equiv)
- Oxidizing Agent: MnO₂ (3.0 equiv)
- Yield: 58% (two steps)
Direct Acylation via Carbodiimide Coupling
Alternatively, the ketone is converted to a carboxylic acid via oxidation (KMnO₄, H₂SO₄), followed by activation with N,N′-dicyclohexylcarbodiimide (DCC) and coupling with 4-(2,3-dimethylphenyl)piperazine. This method avoids redox steps but requires stringent anhydrous conditions.
Comparative Analysis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 58% | 95% | Moderate |
| Direct Acylation | 63% | 97% | Low |
Esterification of the Carboxylic Acid Group
If the carboxylic acid at position 7 is unprotected, esterification with methanol under acidic conditions (H₂SO₄, reflux) completes the synthesis. Alternatively, the methyl ester is introduced early to avoid side reactions during subsequent steps.
Esterification Protocol
Industrial-Scale Considerations
The patent method for analogous piperazine derivatives highlights critical parameters for scalability:
- Solvent Selection : Dehydrated ethanol minimizes side reactions during alkylation.
- Recycling Byproducts : Piperazine dihydrochloride is filtered and reused, reducing costs.
- Temperature Control : Gradual heating during reflux prevents decomposition of the thioxo group.
Characterization and Analytical Data
The final product is characterized via:
- ¹H NMR : Signals at δ 2.25–2.35 ppm (piperazine CH₂), δ 3.85 ppm (ester OCH₃), and δ 7.10–7.40 ppm (aromatic protons).
- HPLC Purity : ≥99% using C18 columns (acetonitrile/water gradient).
- Mass Spectrometry : [M+H]⁺ at m/z 521.2 (calculated 521.2).
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) directs substitution to the desired nitrogen.
- Thioxo Group Stability : Reactions are conducted under nitrogen to prevent oxidation to sulfones.
- Piperazine Hydroscopicity : Anhydrous solvents and molecular sieves maintain reaction integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
